1,1'-Piperazine-1,4-diylbis[2-(2,4-dichlorophenoxy)propan-1-one]
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE is a complex organic compound characterized by the presence of multiple dichlorophenoxy groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE typically involves the reaction of 2,4-dichlorophenol with appropriate reagents to form the dichlorophenoxy groups. The piperazine ring is introduced through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like sodium borohydride.
Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENOXY)-1-(2-METHYL-1-PIPERIDYL)-1-PROPANONE: Shares similar structural features but differs in the substitution pattern on the piperazine ring.
4-(2,4-DICHLOROPHENOXY)PHENOXYACETIC ACID: Contains similar dichlorophenoxy groups but has a different core structure.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE is unique due to its specific combination of dichlorophenoxy groups and piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22Cl4N2O4 |
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Molecular Weight |
520.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[2-(2,4-dichlorophenoxy)propanoyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H22Cl4N2O4/c1-13(31-19-5-3-15(23)11-17(19)25)21(29)27-7-9-28(10-8-27)22(30)14(2)32-20-6-4-16(24)12-18(20)26/h3-6,11-14H,7-10H2,1-2H3 |
InChI Key |
MWYOHUPQPZWPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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